Rhododactynaphin-jc-1

Description

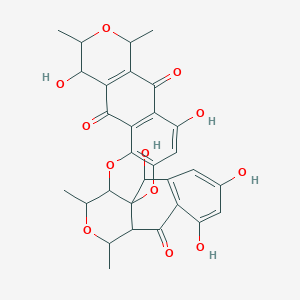

Structure

2D Structure

Properties

CAS No. |

15039-66-4 |

|---|---|

Molecular Formula |

C30H28O12 |

Molecular Weight |

580.5 g/mol |

IUPAC Name |

5,12,25,27,30-pentahydroxy-9,11,19,21-tetramethyl-2,10,17,20-tetraoxaheptacyclo[16.12.0.01,22.03,16.06,15.08,13.024,29]triaconta-3(16),4,6(15),8(13),24(29),25,27-heptaene-7,14,23-trione |

InChI |

InChI=1S/C30H28O12/c1-8-17-20(23(34)10(3)39-8)25(36)21-19(24(17)35)15(33)7-16-27(21)41-29-11(4)40-9(2)22-26(37)18-13(5-12(31)6-14(18)32)28(38)30(22,29)42-16/h5-11,22-23,28-29,31-34,38H,1-4H3 |

InChI Key |

IAOJXRFQZJBMFX-UHFFFAOYSA-N |

SMILES |

CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |

Canonical SMILES |

CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Analysis of Rhododactynaphin Jc 1

Elucidation of the Polyketide Biosynthetic Route in Insects

The biosynthesis of complex natural products in insects is a field of growing research. While insects are known to sequester and modify compounds from their diet, evidence is mounting for their capacity for de novo synthesis of intricate molecules. The prevailing hypothesis for the formation of Rhododactynaphin-jc-1 and other related aphid pigments is through a polyketide pathway.

Polyketides are a large and structurally diverse class of secondary metabolites synthesized by a series of Claisen-like condensations of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. This process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). While PKSs are well-characterized in bacteria and fungi, the identification and characterization of insect PKSs have proven more challenging.

Research into insect polyketides has often been complicated by the presence of endosymbiotic microorganisms, which are also capable of producing a vast array of secondary metabolites. Distinguishing between host and symbiont-derived compounds remains a significant hurdle. However, studies on aphid pigmentation have provided compelling, albeit indirect, evidence for an endogenous polyketide biosynthetic capability. The pigments responsible for the coloration of aphids, such as the pea aphid Acyrthosiphon pisum, are primarily polycyclic quinones known as aphins. researchgate.net The biosynthesis of these aphins is thought to proceed via the polyketide pathway, involving the condensation of acetyl-CoA and malonyl-CoA. researchgate.net

The structural complexity of this compound, a heptacyclic compound, strongly suggests a polyketide origin. The carbon backbone is consistent with the iterative addition of acetate (B1210297) or propionate (B1217596) units, followed by a series of cyclization and modification reactions. The challenge lies in identifying the specific PKS genes and enzymes responsible for constructing this intricate scaffold within the aphid or its symbionts.

| Key Precursors in Polyketide Synthesis | Role in Biosynthesis |

| Acetyl-CoA | Serves as the starter unit in many polyketide chains. |

| Malonyl-CoA | The primary extender unit, adding two-carbon units to the growing polyketide chain. |

| Propionyl-CoA / Methylmalonyl-CoA | Can also serve as starter or extender units, leading to methylated polyketide backbones. |

This table outlines the fundamental building blocks utilized in the biosynthesis of polyketide natural products.

Enzymatic Transformations Governing Dactynaphin Biogenesis

The formation of the complex, multi-ring structure of this compound from a linear polyketide precursor necessitates a series of precise enzymatic transformations. While the specific enzymes have yet to be isolated and characterized, the expected reactions can be inferred from our understanding of polyketide biosynthesis in other organisms.

The biosynthesis would be initiated by a PKS, which catalyzes the iterative condensation of the precursor units. Following the assembly of the polyketide chain, a cascade of enzymatic reactions, including intramolecular aldol (B89426) condensations and other cyclization reactions, would be required to form the characteristic heptacyclic core of this compound. These cyclizations are often catalyzed by specific domains within the PKS or by separate, dedicated cyclase enzymes.

Further modifications, such as hydroxylations, methylations, and the formation of ether linkages, would be carried out by tailoring enzymes. These enzymes, which may include cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases, are responsible for the final structural diversification of the polyketide scaffold, leading to the specific structure of this compound. The precise sequence and interplay of these enzymatic activities are crucial for the stereospecific and regioselective formation of the final product.

| Putative Enzymatic Steps in this compound Biosynthesis | Enzyme Class | Function |

| Polyketide Chain Assembly | Polyketide Synthase (PKS) | Iterative condensation of acetyl-CoA and malonyl-CoA to form the linear polyketide backbone. |

| Cyclization Cascade | Cyclase / PKS Domain | Catalyzes intramolecular reactions to form the polycyclic ring system. |

| Hydroxylation | Cytochrome P450 Monooxygenase | Introduces hydroxyl groups at specific positions on the polyketide scaffold. |

| Methylation | Methyltransferase | Adds methyl groups, likely using S-adenosyl methionine (SAM) as a donor. |

| Oxidation/Reduction | Oxidoreductase | Modifies the oxidation state of various functional groups. |

This table details the hypothetical enzymatic transformations and the classes of enzymes likely responsible for the biosynthesis of this compound.

Comparative Biosynthesis with Structurally Related Aphid Pigments (e.g., Protoaphins, Aphins)

The biosynthesis of this compound is best understood in the context of other, more extensively studied aphid pigments, namely protoaphins and aphins. These pigments share a common polyketide origin and exhibit structural similarities that suggest a divergent biosynthetic pathway from a common intermediate.

Protoaphins are considered the biosynthetic precursors to the more stable aphin pigments. The conversion of protoaphins to aphins involves enzymatic and non-enzymatic transformations, including oxidation and dehydration reactions. It is plausible that the biosynthesis of dactynaphins, such as this compound, branches off from this main aphin pathway.

The core structure of these pigments is derived from a polyketide chain that undergoes a series of cyclizations to form a naphthalene (B1677914) or related polycyclic aromatic system. The diversity in aphid pigments arises from variations in the initial polyketide chain length, the pattern of cyclizations, and the subsequent tailoring reactions.

For instance, the degree of oxidation and the specific hydroxylation and methylation patterns can vary significantly between different aphid species, leading to a wide array of colorful pigments. The structural relationship between this compound and other aphins suggests that a similar set of biosynthetic enzymes is likely involved, with subtle differences in their substrate specificity or catalytic activity accounting for the observed structural variations.

Structural Characterization and Isomeric Relationships of Rhododactynaphin Jc 1

Advanced Spectroscopic and Chromatographic Methodologies for Dactynaphin Aglycone Structure Elucidation

The determination of the intricate structure of the dactynaphin aglycone, the core non-sugar component of these pigments, has necessitated the application of a suite of sophisticated spectroscopic and chromatographic techniques. Early research laid the groundwork through chemical degradation studies, which revealed that the dactynaphin-jc-1 molecule is composed of two C15 naphthoquinone units. However, a definitive understanding of the connectivity and stereochemistry required the power of modern analytical instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been pivotal in mapping the carbon-hydrogen framework of the aglycone. While specific, detailed public data for the dactynaphin aglycone is scarce in readily available literature, the general approach for similar complex natural products involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC). These techniques allow for the assignment of protons and carbons and establish connectivity between different parts of the molecule.

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pattern of the dactynaphin aglycone, offering clues to its substructures. High-resolution mass spectrometry (HRMS) is employed to determine the precise elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, help in identifying the core structural motifs. The linkage of the two monomeric units via a C-O bond in Rhododactynaphin-jc-1 would be expected to yield characteristic fragmentation patterns under MS/MS analysis.

Chromatographic Techniques , particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the isolation and purification of the dactynaphin isomers. The separation of these closely related compounds is a significant challenge due to their similar polarities and molecular weights. The development of efficient chromatographic methods is a prerequisite for obtaining pure samples for spectroscopic analysis.

| Analytical Technique | Information Obtained for Dactynaphin Aglycone Structure Elucidation |

| ¹H NMR | Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants, revealing the connectivity of hydrogen atoms. |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., aromatic, carbonyl, aliphatic). |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular scaffold and the identification of long-range connectivities. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular weight and allows for the determination of the elemental formula. |

| Tandem Mass Spectrometry (MS/MS) | Reveals the fragmentation pattern of the molecule, offering insights into the nature of the constituent subunits and their linkage. |

| Gas Chromatography (GC) | Used for the separation of volatile derivatives of the aglycone, aiding in the analysis of its components. |

| High-Performance Liquid Chromatography (HPLC) | Enables the separation and purification of the non-volatile dactynaphin isomers from complex mixtures. |

Investigation of the Interconversion Equilibrium Between this compound and Xanthodactynaphin-jc-1

A remarkable feature of this compound is its existence in a dynamic equilibrium with its isomer, Xanthodactynaphin-jc-1. This interconversion represents a fascinating example of chemical isomerism in natural products. The two isomers differ in their coloration, with this compound being red and Xanthodactynaphin-jc-1 being yellow.

The equilibrium between these two forms is influenced by various factors, including solvent polarity and pH. It is understood that the interconversion involves a reversible intramolecular rearrangement. This process highlights the lability of certain bonds within the dactynaphin structure and underscores the importance of careful handling during isolation and characterization to avoid artifact formation. The study of this equilibrium provides valuable insights into the reactivity and stability of these complex naphthoquinone derivatives.

| Isomer | Color | Key Structural Feature | Factors Influencing Equilibrium |

| This compound | Red | Specific arrangement of the two naphthoquinone units. | Solvent, pH |

| Xanthodactynaphin-jc-1 | Yellow | Isomeric arrangement of the two naphthoquinone units. | Solvent, pH |

Preclinical Biological Activity of Rhododactynaphin Jc 1 in Model Systems

Antiparasitic Efficacy in in vitro and in vivo Models

Natural products have long been a source of inspiration for the development of new antiparasitic agents. While research on "Rhododactynaphin-jc-1" is not available, studies on other natural compounds, such as tetracyclic iridoids and flavonoids, have demonstrated significant activity against various parasites, including Trypanosoma brucei, the causative agent of African trypanosomiasis.

Activity Against Trypanosoma brucei brucei in Animal Models

While no in vivo data for "this compound" exists, other novel compounds have shown promise in animal models of African trypanosomiasis. For instance, a series of azaterphenyl diamidines demonstrated significant in vivo efficacy in a mouse model of T. b. rhodesiense infection, with some compounds showing superior activity to the reference drug furamidine. nih.gov Similarly, triazolopyrimidine compounds have been shown to cure both the hemolymphatic and meningoencephalic stages of murine infection models of African trypanosomiasis. nih.gov These studies highlight the potential for novel chemical entities to be effective in treating this devastating disease.

Mechanistic Insights into Antitrypanosomal Action of Dactynaphin-containing Fractions

Although direct mechanistic studies on "dactynaphin-containing fractions" are not available, research into other natural product extracts provides insight into potential antitrypanosomal mechanisms. For example, fractions from Morinda lucida containing tetracyclic iridoids have been shown to possess potent activity against T. brucei brucei. nih.gov The isolated compounds, molucidin, ML-2-3, and ML-F52, exhibited IC50 values of 1.27 µM, 3.75 µM, and 0.43 µM, respectively. nih.gov Mechanistic studies revealed that these compounds can induce apoptosis and cause alterations in the cell cycle of the parasites. nih.gov

Furthermore, phytochemical investigation of fractions from Hypericum afrum led to the isolation of quercetin (B1663063) and myricetin, which showed significant activity against T. brucei. nih.gov The proposed mechanism for these flavonoids involves the disruption of mitochondrial function and the inhibition of key parasitic enzymes like hexokinase. nih.govunc.edu These findings suggest that natural product fractions can exert their antitrypanosomal effects through multiple mechanisms, including the induction of programmed cell death and the inhibition of essential metabolic pathways.

Antiproliferative Activity in Cellular Line Models

The human leukemia cell line HL-60 is a well-established model for studying the effects of potential anticancer agents on cell proliferation and differentiation. nih.govatcc.org While there is no data on "this compound," other natural compounds have been extensively studied in this system.

Studies on Human Leukemia Cell Lines (HL60)

Various natural compounds have demonstrated antiproliferative activity against the HL-60 human promyelocytic leukemia cell line. For instance, Ampelopsin, a plant-derived flavonoid, was found to inhibit the proliferation of HL-60 cells in a dose-dependent manner. mdpi.com The IC50 value for Ampelopsin in HL-60 cells was 60.77 µM at 24 hours and 45.1 µM at 48 hours. mdpi.com Another example is a diterpene ester, Gnidilatimonoein (Gn), isolated from Daphne mucronata, which inhibited HL-60 cell proliferation with an IC50 of 1.3 µM after 72 hours of treatment. nih.gov These studies indicate that natural products can be potent inhibitors of leukemia cell growth.

Analysis of Cell Viability and Programmed Cell Death Pathways

The investigation of how a compound affects cell viability and induces programmed cell death (apoptosis) is crucial for understanding its anticancer potential. nih.govresearchgate.net Apoptosis is a regulated process involving distinct pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. bioradiations.comoncotarget.com

In studies with Ampelopsin on HL-60 cells, the compound was shown to induce apoptosis, characterized by nuclear condensation, loss of mitochondrial membrane potential, and activation of caspases-9 and -3. mdpi.com This suggests that Ampelopsin triggers the intrinsic apoptotic pathway. mdpi.com Furthermore, the antileukemic effect of Ampelopsin was associated with the downregulation of the AKT and NF-κB signaling pathways, which are critical for cell survival. mdpi.com

Similarly, the diterpene ester Gnidilatimonoein was found to induce apoptosis in HL-60 cells in a caspase-3 dependent manner. nih.gov This indicates the involvement of the executioner caspase-3 in the apoptotic process initiated by this compound. nih.gov The study of these pathways helps to elucidate the molecular mechanisms by which these compounds exert their cytotoxic effects.

Immunomodulatory and Defense-Related Functions in Insect Systems

The immunomodulatory properties of natural compounds are an area of growing interest. While there is no information on the effects of "this compound" in insect systems, the broader field of immunomodulation by natural products is well-established. For example, various compounds derived from mesenchymal stromal cells, such as indoleamine 2,3-dioxygenase (IDO) and prostaglandin (B15479496) E2 (PGE2), are known to have potent immunomodulatory effects. nih.gov These molecules can influence the behavior of immune cells and modulate inflammatory responses. nih.gov

In insects, the immune system relies on both cellular and humoral responses to defend against pathogens. Natural compounds can potentially influence these defense mechanisms. For instance, certain peptides and small molecules can modulate the activity of insect immune cells or signaling pathways involved in defense. While specific studies on dactynaphin-related compounds in insects are lacking, this remains a plausible area for future research.

Role in Aphid Resistance to Entomopathogenic Fungi

There is no specific information available in the public scientific literature regarding the role of this compound in mediating aphid resistance to entomopathogenic fungi.

Potential Antiviral and Antibacterial Properties in Insect Hosts

There is no specific information available in the public scientific literature regarding the potential antiviral and antibacterial properties of this compound in insect hosts.

Synthetic Approaches and Chemical Modification of Rhododactynaphin Jc 1 and Analogues

Strategies for the Total Synthesis of Dactynaphin Core Structures and Related Dimers

The total synthesis of Daphniphyllum alkaloids, including those with dactynaphin-like cores, requires sophisticated and often lengthy chemical sequences. The primary challenge lies in the stereoselective construction of their highly congested ring systems.

Core Structure Synthesis:

Researchers have developed various strategies to assemble the characteristic skeletons of these molecules. For instance, the synthesis of the core structure of daphnimacropodines, which possess a complex tetracyclic system, has been achieved from a simple diketone building block. nih.gov Key reactions in this approach include an intramolecular aza-Michael addition and a hydropyrrole synthesis that leverages gold-catalyzed alkyne hydration followed by an aldol (B89426) condensation. nih.gov Other successful strategies for related alkaloids have featured:

A Claisen-Ireland rearrangement to set two adjacent stereocenters. rsc.org

A 2,3-Wittig rearrangement for the construction of a critical quaternary carbon atom. rsc.org

An allenic Pauson-Khand reaction using a rhodium catalyst to form the guaiane (B1240927) skeleton found in related natural products like daphnepapytone A. rsc.org

A diastereoselective cyclopropanation and a [3+2] intramolecular cycloaddition of a carbonyl ylide (IMCC) to build the bridged 8-aza-[3.2.1]octane skeleton. nih.gov

These approaches highlight the creativity required to access these complex molecular architectures, often involving the development of novel methodologies to overcome specific synthetic hurdles.

Synthesis of Related Dimers:

The synthesis of dimeric molecules from natural product monomers has emerged as a valuable strategy to enhance biological activity. mdpi.com Dimerization can be achieved by covalently linking two monomeric units through various functional groups, such as hydroxyl or carboxyl groups, using spacers of different lengths and flexibilities. nih.gov The synthesis of dimeric ligands often shows that the nature and length of the spacer are critical to the binding affinity of the final compound. nih.gov

In the context of peptide-based dimers, reaction conditions can be finely tuned to favor specific orientations, such as parallel or antiparallel alignments. mdpi.comresearchgate.net For example, solvent choice and peptide concentration can shift the reaction toward a desired dimeric product under either kinetic or thermodynamic control. mdpi.comresearchgate.net While specific dactynaphin dimers are not widely reported, these principles could be applied to link two dactynaphin monomers, potentially leading to compounds with novel structure-activity profiles.

Derivatization and Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

Derivatization is the process of chemically modifying a parent compound to create a series of related analogues. By systematically altering different parts of the molecule and evaluating the biological activity of each new analogue, researchers can establish a structure-activity relationship (SAR). SAR studies are crucial for identifying the key structural features (the pharmacophore) responsible for a molecule's activity and for optimizing its properties.

For complex natural products like artemisinin, extensive SAR studies have been conducted by creating derivatives at various positions on its skeleton. nih.gov Modifications at positions such as C-3, C-5, C-9, and others have provided valuable insights into the mechanism of action. nih.govnih.gov For example, the synthesis and testing of C-5 derivatives of a seco-artemisinin analogue helped to probe the importance of radical stabilization at the adjacent C-4 position for its antimalarial activity. nih.gov

In the absence of specific SAR data for Rhododactynaphin-jc-1, a hypothetical study on a generic dactynaphin core could involve:

Modification of Peripheral Functional Groups: Esterification or etherification of hydroxyl groups.

Alteration of the Core Skeleton: Saturation of double bonds or modification of ring sizes.

Introduction of New Substituents: Adding alkyl, aryl, or halogen groups at accessible positions.

The findings from such a study would typically be compiled into a data table to clearly correlate structural changes with changes in biological potency, as illustrated by the hypothetical example below.

Interactive Table: Hypothetical SAR Data for Dactynaphin Analogues

| Compound ID | Modification on Dactynaphin Core | Relative Potency (%) |

| Dactynaphin-Parent | Unmodified | 100 |

| Analogue DA-01 | Acetylation of C-10 Hydroxyl | 150 |

| Analogue DA-02 | Methylation of C-10 Hydroxyl | 120 |

| Analogue DA-03 | Removal of C-10 Hydroxyl | 15 |

| Analogue DA-04 | Introduction of Fluorine at C-2 | 90 |

| Analogue DA-05 | Saturation of C-5/C-6 Double Bond | 45 |

This table is for illustrative purposes only and does not represent real experimental data.

Chemoenzymatic and Biocatalytic Routes for Dactynaphin Production

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, particularly for the production of complex chiral molecules. mdpi.com These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform specific chemical transformations with high selectivity and under mild conditions, which reduces waste and the need for protecting groups. nih.gov

Advantages of Biocatalysis:

High Selectivity: Enzymes exhibit unparalleled enantioselectivity, regioselectivity, and chemoselectivity, which is crucial for complex molecules. mdpi.com

Green Chemistry: Reactions are typically run in aqueous media under ambient temperature and pressure, making them more environmentally benign. mdpi.com

Process Shortening: Biocatalysis can significantly shorten multi-step synthetic routes by enabling reactions that are challenging with conventional chemistry. nih.gov

Application to Dactynaphin-like Structures:

The biosynthesis of natural products provides a rich source of enzymes that can be harnessed for synthetic purposes. uni-bayreuth.de For a complex alkaloid like a dactynaphin, a chemoenzymatic strategy could involve:

Chemical Synthesis of a Core Intermediate: A simplified precursor to the dactynaphin skeleton is synthesized using established organic chemistry methods.

Enzymatic Late-Stage Functionalization: This precursor is then subjected to one or more enzymatic reactions. For example, cytochrome P450 monooxygenases could be used to introduce hydroxyl groups at specific, unactivated C-H bonds, a transformation that is extremely difficult to achieve selectively with traditional reagents. nih.gov Similarly, methyltransferases or glycosyltransferases could be used to add methyl or sugar moieties, respectively, to the scaffold. uni-bayreuth.denih.gov

Researchers have successfully demonstrated the power of this approach by combining chemical synthesis with enzyme-catalyzed steps to produce complex molecules like sorbicillinoids and to functionalize the camptothecin (B557342) scaffold for anticancer drug precursors. nih.gov Multi-enzyme cascades, where several enzymes work in sequence in a one-pot reaction, are also being developed to mimic natural biosynthetic pathways and further streamline production. nih.govnih.gov

Future Research Trajectories and Advanced Methodologies for Rhododactynaphin Jc 1 Studies

Discovery and Characterization of Novel Dactynaphin Analogues and Derivatives

The dactynaphins are a class of chemical compounds isolated from sea hares, such as Aplysia dactylomela. mdpi.comnih.gov These marine mollusks are known to accumulate a variety of secondary metabolites from their diet, which often include halogenated terpenes, acetogenins, and other bioactive compounds. mdpi.comnih.gov The discovery of a novel compound like Rhododactynaphin-jc-1 would likely originate from the biodiscovery pipeline, involving the collection of the source organism, followed by extraction and purification of its chemical constituents.

The characterization of this compound and other novel dactynaphin analogues would rely on a suite of modern analytical techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be crucial for determining the elemental composition, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, would be employed to elucidate its complex chemical structure. In cases of ambiguous stereochemistry, quantum chemical calculations of NMR chemical shifts and analysis of DP4+ probability could be applied to establish the definitive structure. researchgate.net

To provide a comparative framework, the table below details known dactynaphin-related compounds isolated from Aplysia species.

| Compound Name | Molecular Formula | Source Organism | Key Structural Features |

| Dactylyne | C₁₅H₁₉Br₂ClO | Aplysia dactylomela | Acetylenic dibromochloro ether with a six-membered ring. mdpi.comnih.gov |

| Dactylomelanin C | C₂₁H₃₀BrO₃ | Aplysia dactylomela | A nor-chamigrane sesquiterpene. researchgate.net |

| Dactylomelanin D | C₂₁H₃₀BrO₃ | Aplysia dactylomela | A nor-chamigrene sesquiterpene. researchgate.net |

| Dactylomelanin E | C₁₅H₂₅BrO | Aplysia dactylomela | A bisabolane (B3257923) sesquiterpene. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Future efforts in this area would involve targeted isolation approaches to find minor analogues of this compound, as well as semi-synthetic modifications of the parent molecule to create a library of derivatives. This library would be invaluable for structure-activity relationship (SAR) studies, helping to identify the key chemical features responsible for any observed biological activity.

Application of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the biological mechanism of action of a new compound like this compound is a critical step in its evaluation. Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful, holistic approach to this challenge. researchgate.netbiobide.com These technologies can help identify the molecular targets and pathways affected by the compound, providing a deep understanding of its cellular effects. researchgate.netaiche.org

The primary omics disciplines that would be applied are:

Transcriptomics : The analysis of the complete set of RNA transcripts in a cell. By treating a model cell line with this compound and performing RNA sequencing (RNA-seq), researchers can identify which genes are upregulated or downregulated in response to the compound. researchgate.nethumanspecificresearch.org This can provide clues about the cellular processes being modulated.

Proteomics : The large-scale study of proteins. Using techniques like mass spectrometry, proteomics can identify changes in protein abundance or post-translational modifications after treatment with the compound. This can help to pinpoint specific protein targets or affected signaling pathways. biobide.comhumanspecificresearch.org

Metabolomics : The comprehensive analysis of metabolites. This approach can reveal how this compound alters the metabolic profile of a cell, providing insights into its effects on energy production, biosynthesis, and other metabolic pathways. humanspecificresearch.orgnih.gov

The integration of these multi-omics datasets, sometimes referred to as panomics, can provide a comprehensive and systems-level view of the compound's mechanism of action. researchgate.net

The following table outlines a conceptual framework for applying these technologies to the study of this compound.

| Omics Technology | Experimental Approach | Information Gained | Potential Insights |

| Transcriptomics | RNA-sequencing of treated vs. untreated cells. | Differentially expressed genes and non-coding RNAs. | Identification of affected signaling pathways and cellular responses. researchgate.net |

| Proteomics | Mass spectrometry-based analysis of cellular lysates. | Changes in protein abundance and post-translational modifications. | Direct identification of protein targets and downstream effectors. humanspecificresearch.org |

| Metabolomics | NMR or mass spectrometry analysis of cellular extracts. | Alterations in the concentrations of endogenous metabolites. | Understanding of the compound's impact on cellular metabolism and bioenergetics. nih.gov |

This table is interactive. Click on the headers to sort the data.

Furthermore, advanced techniques like single-cell omics could be employed to understand the heterogeneity of cellular responses to this compound, which is particularly important in complex biological systems. humanspecificresearch.org

Exploration of Broader Biological Applications in Diverse Non-Human Model Systems

While initial biological screening is often performed in cell culture, a comprehensive understanding of a new compound's potential requires testing in whole-organism models. Non-mammalian model systems offer significant advantages for early-stage research, including rapid life cycles, genetic tractability, and the ability to perform high-throughput screens. nih.govyoutube.com These models can provide crucial information about a compound's effects on complex biological processes that cannot be replicated in vitro. plengegen.com

For a novel marine natural product like this compound, a tiered approach using several model organisms would be highly informative:

Caenorhabditis elegans (Nematode) : This simple, transparent worm is ideal for initial whole-organism toxicity screening and for studying effects on lifespan, development, and neuro-muscular function. nih.gov

Drosophila melanogaster (Fruit Fly) : With its more complex organ systems and behaviors, the fruit fly is an excellent model for investigating neuroactivity, developmental biology, and metabolic effects. nih.gov

Danio rerio (Zebrafish) : The transparency of zebrafish embryos allows for real-time visualization of organ development, making it a powerful model for studying developmental toxicity, cardiovascular effects, and immune responses. nih.gov

The selection of a model system is guided by the specific biological question being addressed. youtube.com For instance, if initial cell-based assays suggest this compound has anti-proliferative properties, its effects could be studied in zebrafish models of cancer. nih.gov

The table below summarizes the potential applications of these model systems in the study of this compound.

| Model Organism | Key Advantages | Potential Research Applications for this compound |

| C. elegans | Short lifespan, genetic tractability, transparent body. nih.govyoutube.com | Lifespan studies, stress resistance assays, neurotoxicity screening. |

| D. melanogaster | Complex organ systems, well-established genetic tools. nih.govyoutube.com | Behavioral screening, metabolic studies, investigation of developmental pathways. |

| D. rerio | Transparent embryos, rapid development, vertebrate physiology. nih.gov | Developmental toxicity, cardiotoxicity, anti-angiogenic and anti-cancer activity screening. |

This table is interactive. Click on the headers to sort the data.

By leveraging these diverse non-human models, researchers can build a robust biological profile for this compound, paving the way for more focused investigations into its most promising applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.